Cas no 1864003-57-5 (SLC-(+)-Biotin)

SLC-(+)-Biotin 化学的及び物理的性質
名前と識別子
-
- Biotin-SLC
- SLC-(+)-Biotin
- (+)-Biotin-SLC
- 11-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]undecanoic acid
- CS-0116308
- HY-130887
- F82639
- AKOS040743779
- DA-59424
- 1864003-57-5
- 11-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}undecanoic acid
- MFCD09952651
- BP-22111
-
- インチ: 1S/C21H37N3O4S/c25-18(22-14-10-6-4-2-1-3-5-7-13-19(26)27)12-9-8-11-17-20-16(15-29-17)23-21(28)24-20/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28)/t16-,17-,20-/m0/s1
- InChIKey: JIXXNEUKRWLXPD-ZWOKBUDYSA-N
- ほほえんだ: S1C[C@H]2[C@@H]([C@@H]1CCCCC(NCCCCCCCCCCC(=O)O)=O)NC(N2)=O
計算された属性
- せいみつぶんしりょう: 427.25047784g/mol
- どういたいしつりょう: 427.25047784g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 16
- 複雑さ: 532
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 133
- 疎水性パラメータ計算基準値(XlogP): 3.4
SLC-(+)-Biotin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22111-100mg |
Biotin-SLC |
1864003-57-5 | 97% | 100mg |
3135.0CNY | 2021-07-13 | |
TRC | S224800-50mg |
SLC-(+)-Biotin |
1864003-57-5 | 50mg |
$ 265.00 | 2022-06-03 | ||
TRC | S224800-100mg |
SLC-(+)-Biotin |
1864003-57-5 | 100mg |
$ 440.00 | 2022-06-03 | ||
TRC | S224800-250mg |
SLC-(+)-Biotin |
1864003-57-5 | 250mg |
$ 880.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22111-100mg |
Biotin-SLC |
1864003-57-5 | 97% | 100mg |
3135CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22111-250mg |
Biotin-SLC |
1864003-57-5 | 97% | 250mg |
6127CNY | 2021-05-07 | |
1PlusChem | 1P00I288-1g |
Slc-(+)-biotin |
1864003-57-5 | 97% | 1g |
$471.00 | 2023-12-19 | |
MedChemExpress | HY-130887-25mg |
(+)-Biotin-SLC |
1864003-57-5 | 25mg |
¥256 | 2024-07-20 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B937352-50mg |
(+)-Biotin-SLC |
1864003-57-5 | 50mg |
¥3,294.00 | 2022-10-10 | ||
Chemenu | CM340134-1g |
(+)-Biotin-SLC |
1864003-57-5 | 95%+ | 1g |
$*** | 2023-03-30 |
SLC-(+)-Biotin 関連文献
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
SLC-(+)-Biotinに関する追加情報
Recent Advances in the Application of 1864003-57-5 and SLC-(+)-Biotin in Chemical Biology and Pharmaceutical Research
In recent years, the compound 1864003-57-5 and the product SLC-(+)-Biotin have garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are increasingly being utilized in various applications, ranging from drug discovery to targeted therapy development. This research brief aims to provide an overview of the latest findings and advancements related to these compounds, highlighting their potential impact on the industry.
The compound 1864003-57-5, a small molecule with a unique chemical structure, has been the subject of several studies due to its promising biological activity. Recent research has focused on elucidating its mechanism of action and exploring its potential as a therapeutic agent. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1864003-57-5 exhibits potent inhibitory effects on a specific enzyme pathway implicated in cancer progression. This finding opens new avenues for the development of targeted cancer therapies.
On the other hand, SLC-(+)-Biotin, a derivative of biotin, has been widely used in biochemical assays and drug delivery systems. Its high affinity for streptavidin makes it an invaluable tool for bioconjugation and labeling applications. A recent study in Nature Biotechnology highlighted the use of SLC-(+)-Biotin in the development of novel drug delivery platforms, where it was employed to enhance the targeting efficiency of therapeutic agents. The study reported a significant improvement in the bioavailability and therapeutic efficacy of the delivered drugs.
Another area of interest is the synergistic use of 1864003-57-5 and SLC-(+)-Biotin in diagnostic applications. A 2024 paper in Analytical Chemistry described a novel diagnostic assay that leverages the unique properties of both compounds to achieve highly sensitive and specific detection of biomarkers. This innovation has the potential to revolutionize early disease diagnosis and monitoring.
In conclusion, the ongoing research on 1864003-57-5 and SLC-(+)-Biotin underscores their versatility and potential in advancing chemical biology and pharmaceutical sciences. Future studies are expected to further explore their applications, particularly in the realms of targeted therapy and diagnostics. As the field continues to evolve, these compounds are likely to play an increasingly important role in shaping the future of medicine.
1864003-57-5 (SLC-(+)-Biotin) 関連製品
- 2593-27-3(2-bromo-N-hydroxybenzamide)
- 2446803-91-2(INDEX NAME NOT YET ASSIGNED)
- 874623-35-5(3-(1,3-thiazol-4-ylmethoxy)benzoic acid)
- 2034526-58-2(1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidine-4-carboxamide)
- 2680690-99-5(benzyl N-2-(6-fluoropyridin-2-yl)propylcarbamate)
- 2060000-22-6(3-formyl-1-(methoxymethyl)-1H-indole-2-carboxylic acid)
- 17847-35-7(Ethyl-(4-nitro-benzyl)-amine)
- 1023821-26-2(N1,N4-Bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide)
- 2172200-22-3(1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol)
- 2169312-01-8(1-(trifluoromethyl)bicyclo2.1.1hexane-5-carboxylic acid, endo)
